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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303 Get Quote

For researchers, scientists, and drug development professionals engaged in the study of

metabolic diseases, the selective inhibition of diacylglycerol O-acyltransferase 1 (DGAT1)

presents a promising therapeutic avenue. This guide provides a comparative analysis of the

cross-reactivity profile of GSK2973980A, a potent DGAT1 inhibitor, alongside other key

alternatives, supported by experimental data and detailed methodologies.

GSK2973980A has emerged as a highly selective inhibitor of DGAT1, an enzyme crucial for

the final step of triglyceride synthesis. Understanding its specificity is paramount for predicting

potential off-target effects and ensuring a favorable safety profile. This guide delves into the

cross-reactivity studies of GSK2973980A and compares its performance with other notable

DGAT1 inhibitors, namely PF-04620110 and LCQ-908 (Pradigastat).

Comparative Selectivity Profiles
The following table summarizes the in vitro potency and selectivity of GSK2973980A against its

primary target, DGAT1, and other related enzymes. For comparative purposes, data for PF-

04620110 and LCQ-908 are also presented.
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Compoun
d

Target IC50 (nM)
Selectivit
y vs.
DGAT2

Selectivit
y vs.
ACAT1

Selectivit
y vs.
ACAT2

Other
Notable
Selectivit
y Data

GSK29739

80A
DGAT1 3

>2,900-fold

(IC50 >10

µM)[1]

>2,900-fold

(IC50 >10

µM)[1]

>2,900-fold

(IC50 >10

µM)[1]

hERG,

Nav1.5,

Cav1.2

(IC50 >10

µM)[1]

PF-

04620110
DGAT1 19[2][3] >1000-fold - -

No

significant

activity

against a

broad

panel of

other

enzymes,

ion

channels,

and

receptors[3

]

LCQ-908

(Pradigasta

t)

DGAT1

57[4] (or

157 nM[5]

[6])

>175-fold

(IC50

>10,000

nM)[4]

>175-fold

(IC50

>10,000

nM)[4]

>175-fold

(IC50

>10,000

nM)[4]

Inhibited

BCRP,

OATP1B1,

OATP1B3,

and OAT3

with IC50s

of 5 µM,

1.66 µM,

3.34 µM,

and 0.973

µM,

respectivel

y[5][6]
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Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined

experimental assays. Below are detailed methodologies for key experiments cited in the cross-

reactivity profiling of DGAT1 inhibitors.

In Vitro DGAT1 Enzyme Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of DGAT1 by measuring the incorporation of a

radiolabeled substrate into triglycerides.

Methodology:

Enzyme Source: Microsomes are prepared from cells or tissues endogenously or

recombinantly expressing human DGAT1.

Substrates: The reaction mixture includes [14C]-oleoyl-CoA as the acyl donor and 1,2-

dioleoylglycerol as the acyl acceptor.

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test

compound (e.g., GSK2973980A) for a defined period.

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the

substrates and incubated at 37°C. The reaction is subsequently terminated by the addition of

a stop solution (e.g., isopropanol:heptane:water).

Lipid Extraction: The lipid products are extracted using an organic solvent (e.g., heptane).

Quantification: The amount of radiolabeled triglyceride formed is quantified by liquid

scintillation counting.

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cellular DGAT1 Inhibition Assay
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This assay assesses the ability of an inhibitor to block triglyceride synthesis in a cellular

context.

Methodology:

Cell Line: A suitable cell line, such as the C2C12 mouse myoblast cell line, is used.[7]

Cell Culture and Treatment: Cells are cultured to a desired confluency and then incubated

with the test inhibitor at various concentrations.

Substrate Addition: A labeled substrate, such as [14C]-oleic acid complexed to bovine serum

albumin, is added to the culture medium.

Incubation: The cells are incubated for a specific period to allow for the uptake and

incorporation of the labeled fatty acid into triglycerides.

Lipid Extraction: Cellular lipids are extracted using a solvent mixture (e.g.,

hexane:isopropanol).

Separation and Quantification: The extracted lipids are separated by thin-layer

chromatography (TLC), and the radioactivity corresponding to the triglyceride band is

quantified.

Data Analysis: The concentration-dependent inhibition of triglyceride synthesis is used to

calculate the IC50 value of the compound.

Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz,

illustrate the DGAT1 signaling pathway, a typical experimental workflow for cross-reactivity

screening, and a logical comparison of the inhibitors.
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Caption: The final step of triglyceride synthesis is catalyzed by DGAT1.
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Caption: Workflow for assessing inhibitor cross-reactivity.

Caption: Comparison of DGAT1 inhibitor characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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